

# Quantitative Structure-Activity Relationship (QSAR) Analysis of Chalcones: A Comparative Guide

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## Compound of Interest

Compound Name: Chalcone

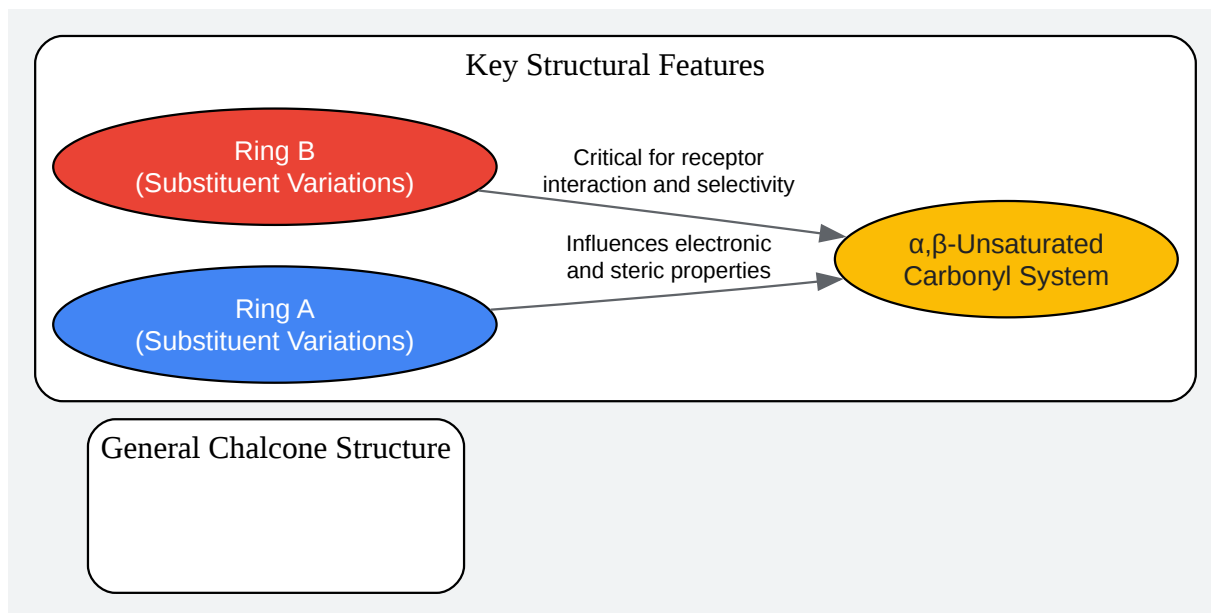
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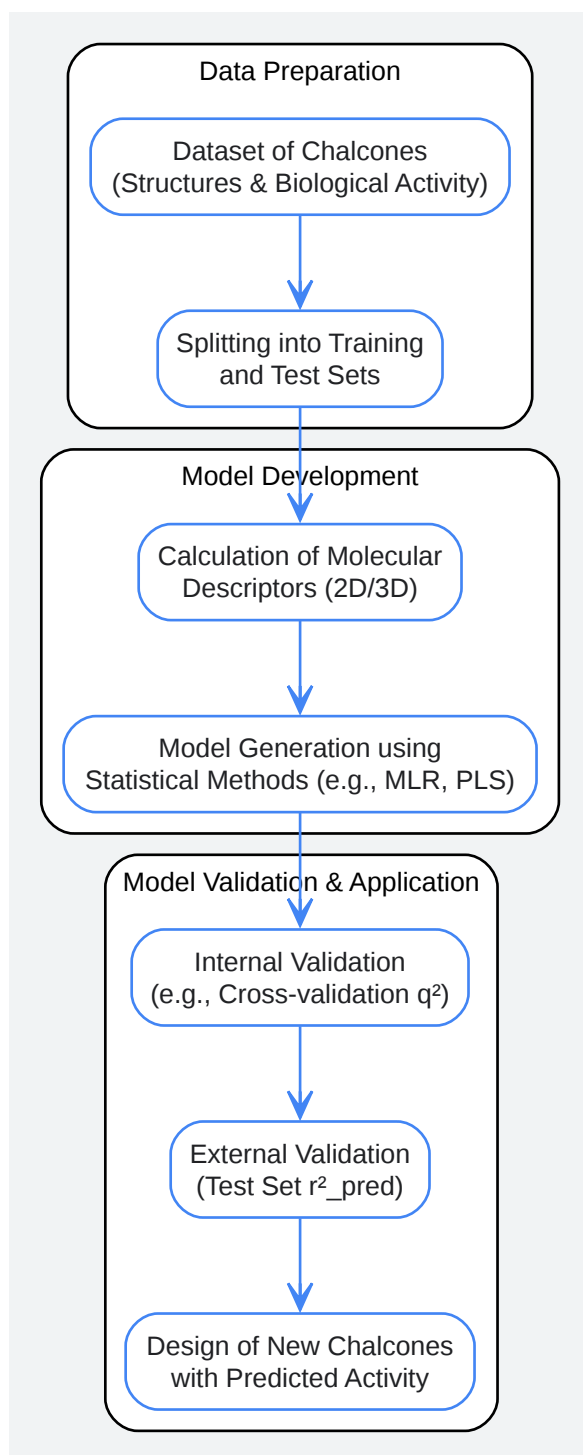
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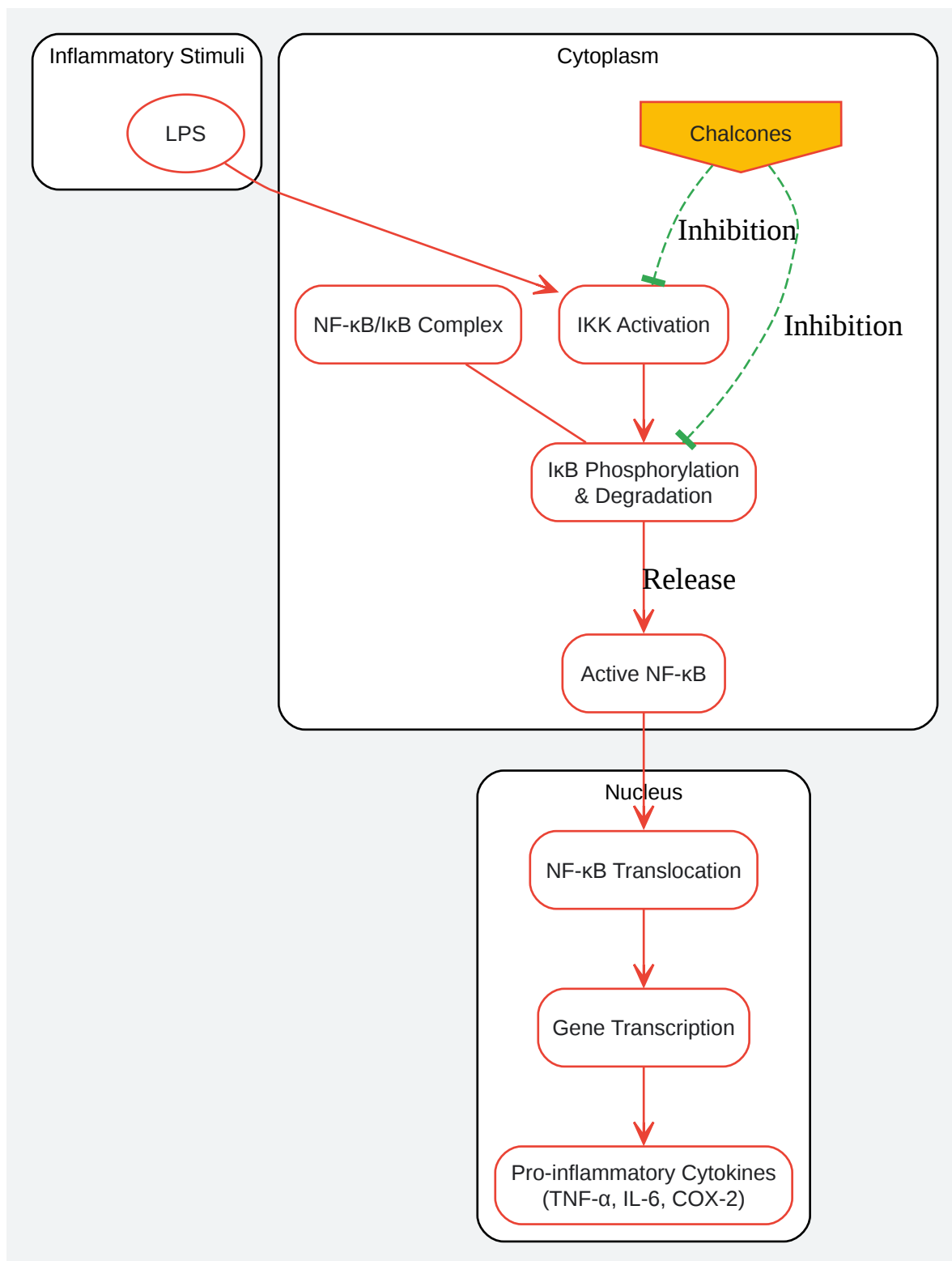
**Chalcones**, a class of naturally occurring compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities, including anticancer, antimicrobial, and anti-inflammatory effects, are intricately linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) analysis serves as a powerful computational tool to decipher these links, enabling the rational design of more potent and selective **chalcone**-based therapeutic agents. This guide provides a comparative overview of QSAR studies on **chalcones**, presenting key findings, experimental methodologies, and predictive models.

## The Chalcone Scaffold: A Versatile Template for Drug Design

The basic structure of a **chalcone** consists of two aromatic rings (Ring A and Ring B) joined by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system. This scaffold is amenable to a wide range of chemical modifications at various positions on both aromatic rings, allowing for the fine-tuning of its biological activity. QSAR studies aim to identify which of these modifications, and the resulting physicochemical properties, are most influential.







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